

Tyrphostin AG 1024: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases

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Compound of Interest

Compound Name:	(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
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This guide provides a comprehensive comparison of Tyrphostin AG 1024's cross-reactivity with other tyrosine kinases, supported by available experimental data. Tyrphostin AG 1024 is a well-established inhibitor primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell proliferation and survival.^{[1][2][3]} Understanding its selectivity profile is crucial for interpreting experimental results and for its potential therapeutic applications.

Selectivity Profile of Tyrphostin AG 1024

Tyrphostin AG 1024 exhibits selectivity for IGF-1R over the highly homologous Insulin Receptor (IR). This selectivity is critical, as off-target inhibition of the Insulin Receptor can lead to undesirable metabolic side effects.

Table 1: Comparative Inhibitory Activity (IC50) of Tyrphostin AG 1024

Target Kinase	IC50 (μM)	Comments
IGF-1R	7	Primary target. Inhibition of autophosphorylation.[1][3]
IR (Insulin Receptor)	57	Approximately 8-fold less potent than against IGF-1R.[1][3]

While comprehensive quantitative data from a broad kinase panel screen for Tyrphostin AG 1024 is not readily available in the public domain, several studies have investigated its effects on other signaling pathways, suggesting potential off-target activities.

Observed Effects on Other Kinases and Signaling Proteins:

- Bcr-Abl: Tyrphostin AG 1024 has been shown to downregulate the expression of the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia.[1]
- Akt (Protein Kinase B): A downstream effector of the PI3K pathway, phospho-Akt levels are reportedly decreased by Tyrphostin AG 1024.[1][4]
- DNA-PKcs: Expression of the catalytic subunit of DNA-dependent protein kinase has been observed to be upregulated in response to Tyrphostin AG 1024 treatment.[1]
- JAK1: Interestingly, Tyrphostin AG 1024 has been found to diminish JAK1 protein levels, an effect that appears to be independent of its inhibitory action on IR and IGF-1R.[5]

Comparison with Alternative IGF-1R Inhibitors

Several other small molecule inhibitors targeting IGF-1R have been developed. While a direct, head-to-head comparison of their comprehensive kinome-wide selectivity with Tyrphostin AG 1024 is challenging due to the lack of publicly available data for AG 1024, a comparison of their reported primary target potencies is informative.

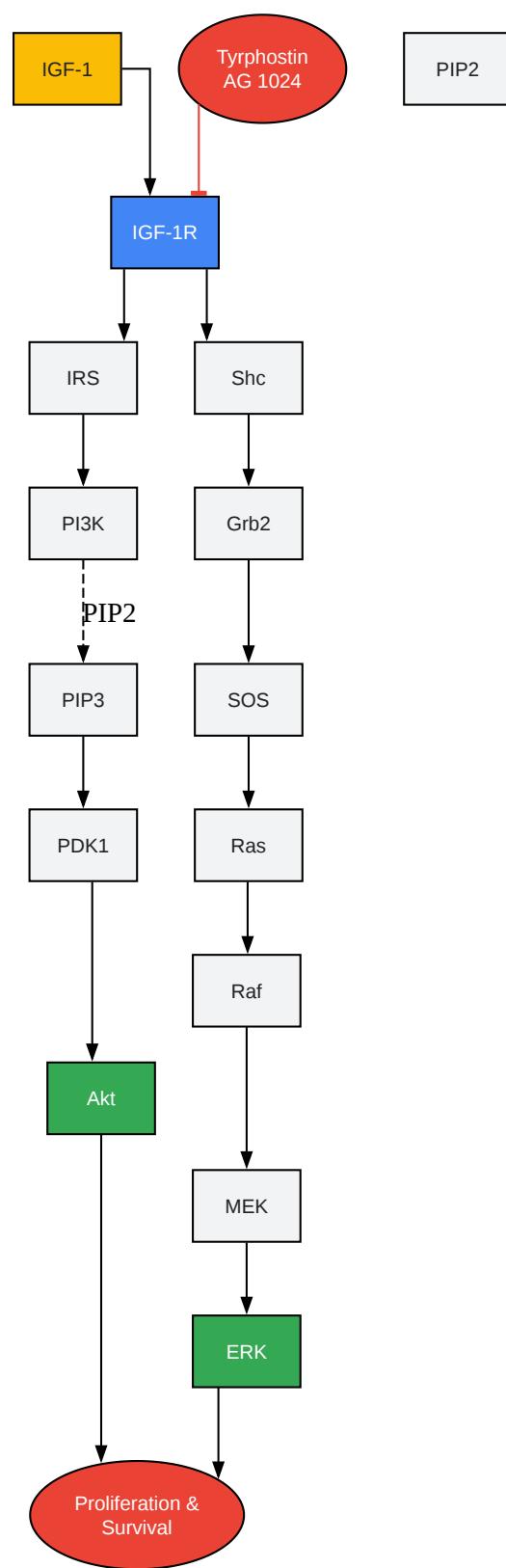
Table 2: IC50 Values of Selected IGF-1R Inhibitors

Inhibitor	IGF-1R IC50	IR IC50	Notes
Tyrphostin AG 1024	7 μ M	57 μ M	
OSI-906 (Linsitinib)	35 nM	75 nM	Dual IGF-1R/IR inhibitor.[6]
NVP-AEW541	150 nM	140 nM	Potent inhibitor of IGF-1R/InsR.[6]

It is important to note that OSI-906 and NVP-AEW541 exhibit significantly higher potency against IGF-1R compared to Tyrphostin AG 1024. The choice of inhibitor will therefore depend on the specific requirements of the experiment, such as the desired concentration range and the acceptable level of IR inhibition.

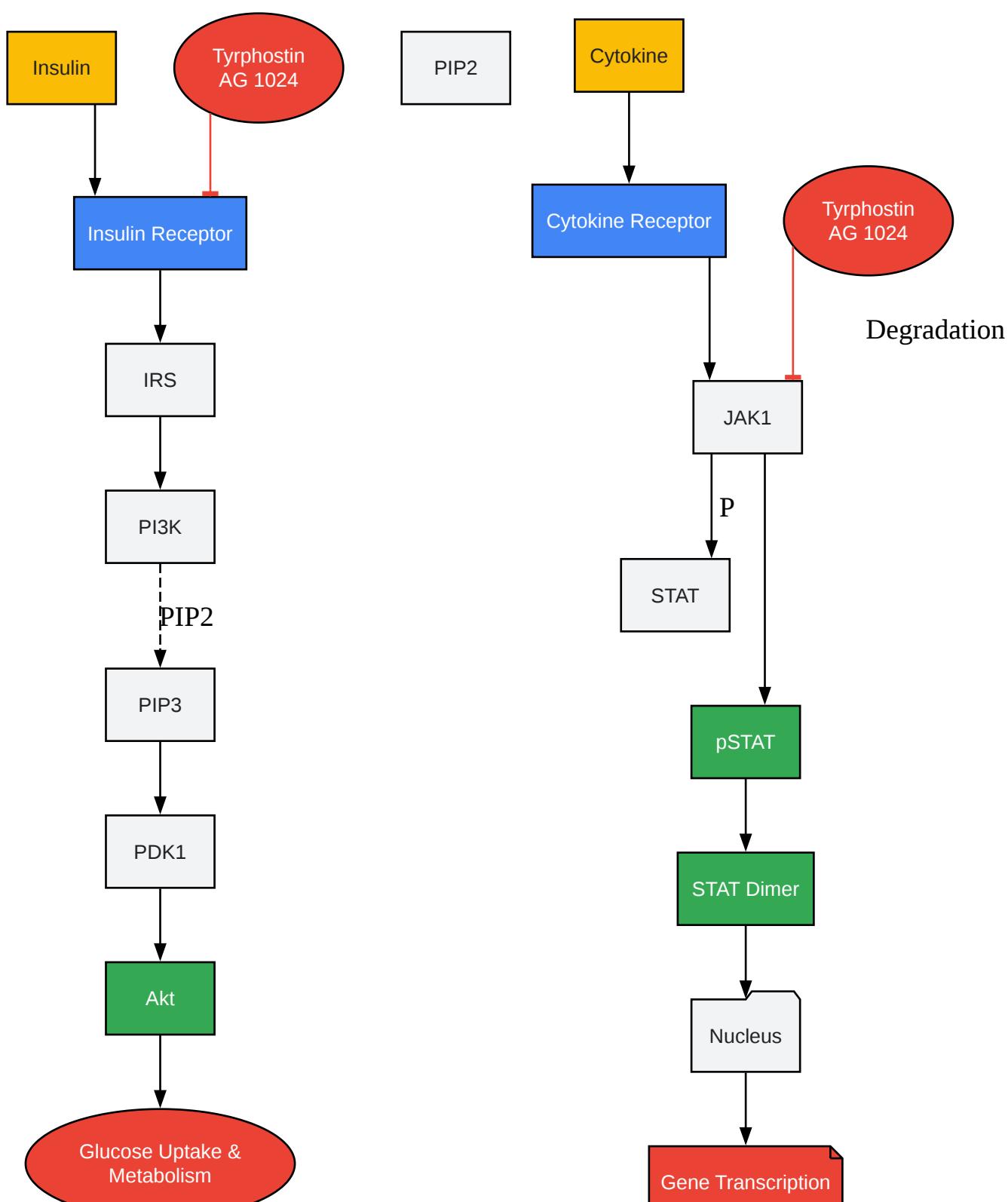
Signaling Pathways

To visualize the context of Tyrphostin AG 1024's activity, the following diagrams illustrate the signaling pathways of its primary and key off-targets.



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Caption: IGF-1R Signaling Pathway and the inhibitory action of Tyrphostin AG 1024.





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